

# LRP1 Receptor Interaction with ANG1005: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ANG1005   |           |
| Cat. No.:            | B10858675 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

ANG1005 is a novel peptide-drug conjugate designed to overcome the blood-brain barrier (BBB), a significant obstacle in the treatment of brain malignancies. This technical guide provides an in-depth overview of the interaction between ANG1005 and the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1), a key receptor facilitating its transport into the brain. ANG1005 consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide engineered to bind to LRP1.[1][2][3] This conjugation strategy aims to enhance the delivery of paclitaxel to brain tumors, including gliomas and brain metastases from other cancers.[4][5][6]

# **Mechanism of Action: LRP1-Mediated Transcytosis**

The primary mechanism by which **ANG1005** crosses the BBB is through LRP1-mediated transcytosis.[7][8] LRP1 is highly expressed on the endothelial cells of the BBB and is also upregulated in various cancer cells, including high-grade gliomas.[9][10] The Angiopep-2 peptide component of **ANG1005** specifically targets and binds to LRP1.[6][11] This binding event initiates a process of receptor-mediated endocytosis, where the **ANG1005**-LRP1 complex is internalized into the endothelial cell. Subsequently, the complex is transported across the cell (transcytosis) and released into the brain parenchyma.[8][12] Once in the brain, **ANG1005** can be taken up by LRP1-expressing tumor cells through a similar endocytic process.[3][7] Inside the cancer cell, esterases cleave the linker, releasing the paclitaxel



molecules to exert their cytotoxic effect by stabilizing microtubules and arresting the cell cycle. [8][13][14]





Click to download full resolution via product page

Caption: LRP1-mediated transcytosis of ANG1005 across the BBB.

# **Quantitative Data Summary**

The conjugation of paclitaxel to Angiopep-2 significantly enhances its ability to penetrate the brain. Preclinical studies have provided quantitative data demonstrating the superior brain uptake of **ANG1005** compared to unconjugated paclitaxel.

| Parameter                                          | ANG1005                          | Paclitaxel                       | Fold Increase                             | Reference |
|----------------------------------------------------|----------------------------------|----------------------------------|-------------------------------------------|-----------|
| Brain Influx<br>Coefficient (Kin)                  | $7.3 \pm 0.2 \times 10-3$ mL/s/g | $8.5 \pm 0.5 \times 10-5$ mL/s/g | ~86-fold                                  | [5][9]    |
| In Vivo Brain<br>Uptake (30 min<br>post-injection) | -                                | -                                | 4 to 54-fold<br>higher than<br>paclitaxel | [9]       |
| In Vitro IC50<br>(NCI-H460 cells)                  | 10.5 ± 1.5 nM                    | 3.5 ± 0.5 nM                     | -                                         | [13]      |
| In Vitro IC50<br>(U87 MG cells)                    | 20.0 ± 4.0 nM                    | 4.0 ± 1.0 nM                     | -                                         | [13]      |

# **LRP1 Signaling Pathways**

While the primary role of LRP1 in the context of **ANG1005** is receptor-mediated transport, LRP1 is also known to be a multifunctional receptor involved in various cellular signaling pathways. Ligand binding to LRP1 can trigger intracellular signaling cascades that regulate cell growth, migration, and survival.[15][16] Key signaling pathways associated with LRP1 include the mitogen-activated protein kinase (MAPK) and the Akt pathways.[17] The activation of these pathways by LRP1 ligands can have profound effects on cell physiology.[15] It is plausible that the interaction of **ANG1005** with LRP1, in addition to facilitating drug delivery, could modulate these signaling pathways within tumor cells, potentially influencing the overall therapeutic response.





Click to download full resolution via product page

Caption: General LRP1 signaling pathways.

# **Experimental Protocols**

The following are summaries of key experimental methodologies used to characterize the interaction between LRP1 and **ANG1005**.

## In Situ Brain Perfusion

This technique is used to measure the brain uptake of substances from the bloodstream under controlled conditions.





Click to download full resolution via product page

Caption: Workflow for in situ brain perfusion experiment.

#### **Protocol Summary:**

- Rodents (typically rats) are anesthetized.[5][9]
- The common carotid artery is exposed and cannulated.
- A perfusion fluid containing a known concentration of radiolabeled ANG1005 (e.g., 125I-ANG1005) is infused at a constant rate for a short duration (e.g., 120 seconds).[9]
- To assess the specificity of LRP1-mediated transport, competitive inhibition studies can be performed by co-infusing an excess of unlabeled Angiopep-2 or other LRP ligands.[9][13]
- At the end of the perfusion, the brain is removed, and the amount of radioactivity is quantified to determine the brain influx coefficient (Kin).[5][9]

## In Vivo Drug Distribution in Brain Metastases Model

This method assesses the accumulation of **ANG1005** in both healthy brain tissue and brain tumors.

#### **Protocol Summary:**

- Mice are intracranially injected with human breast cancer cells (e.g., MDA-MB-231BR) to establish experimental brain metastases.[9]
- Once tumors are established, radiolabeled ANG1005 (e.g., 125I-ANG1005) and a control compound (e.g., 14C-paclitaxel) are administered intravenously.[9]
- At a specified time point (e.g., 30 minutes) after injection, the animals are euthanized, and the brains are harvested.[9]



- Capillary depletion can be performed to distinguish between the drug that has crossed the BBB and the drug remaining in the brain vasculature.[9]
- The concentration of the radiolabeled compounds in the brain parenchyma and in the brain metastases is determined by quantitative autoradiography or scintillation counting.[9]

## **Cell Proliferation Assay (IC50 Determination)**

This in vitro assay measures the cytotoxic potential of **ANG1005** against cancer cell lines.

#### **Protocol Summary:**

- Cancer cell lines (e.g., U87 MG glioblastoma, NCI-H460 lung carcinoma) are seeded in 96well plates.[13]
- The cells are treated with a range of concentrations of ANG1005 or paclitaxel for a defined period (e.g., 24 hours).[13]
- Cell proliferation is assessed using methods such as [3H]thymidine incorporation or other viability assays.[13]
- The drug concentration that inhibits cell proliferation by 50% (IC50) is calculated.[13]

## Conclusion

The interaction between **ANG1005** and the LRP1 receptor is a cornerstone of its mechanism for delivering paclitaxel across the blood-brain barrier. The high affinity of the Angiopep-2 moiety for LRP1 facilitates efficient receptor-mediated transcytosis, leading to significantly enhanced brain accumulation of the drug compared to standard paclitaxel. The quantitative data from preclinical studies robustly support this enhanced delivery. While **ANG1005** has shown promise in preclinical models and early-phase clinical trials, further research is ongoing to fully elucidate its efficacy and safety profile in patients with brain malignancies.[1][10][18] Understanding the detailed molecular interactions and the potential modulation of LRP1 signaling pathways will be crucial for optimizing the therapeutic application of **ANG1005** and for the future design of brain-penetrating drug delivery systems.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uptake of ANG1005, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Influence of glioma tumour microenvironment on the transport of ANG1005 via low-density lipoprotein receptor-related protein 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel trevatide Wikipedia [en.wikipedia.org]
- 9. Uptake of ANG1005, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Targeting metastatic breast cancer with ANG1005, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 PMC [pmc.ncbi.nlm.nih.gov]
- 14. ANG1005 for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment PMC [pmc.ncbi.nlm.nih.gov]
- 15. LRP1-Activated Cell-Signaling [pathology.ucsd.edu]
- 16. Signaling through LRP1: Protection from atherosclerosis and beyond PMC [pmc.ncbi.nlm.nih.gov]



- 17. LRP-1: Functions, Signaling and Implications in Kidney and Other Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase II trial of blood-brain barrier permeable peptide-paclitaxel conjugate ANG1005 in patients with recurrent high-grade glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LRP1 Receptor Interaction with ANG1005: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858675#lrp1-receptor-interaction-with-ang1005]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com